2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-13-1-3-14(4-2-13)23-10-17(21)20-9-15-5-6-16(25-15)18(22)12-7-8-24-11-12/h1-8,11,18,22H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUAPCNNLBKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide is a compound with potential biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its complex structure features a fluorinated phenoxy group and thiophene derivatives, which may enhance its pharmacological properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 377.5 g/mol
- CAS Number : 1797300-36-7
- Structure : The compound contains a 4-fluorophenoxy moiety and two thiophene rings, one of which is hydroxylated.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thiophene structures have shown significant activity against various pathogens:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 4a | 0.22 | 0.25 | Highly active against Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Effective against Escherichia coli |
| 7b | 0.20 | 0.22 | Potent against Candida albicans |
These findings suggest that compounds with similar structural features may exhibit strong antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
The compound's biological activity may also extend to anti-inflammatory effects. Research indicates that certain thiophene derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. This is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Case Studies
- In Vitro Studies : A study conducted on a series of thiophene-based compounds demonstrated that those with hydroxyl substitutions exhibited enhanced anti-inflammatory effects compared to their non-hydroxylated counterparts. The presence of the hydroxyl group appears to play a critical role in modulating inflammatory pathways .
- Synergistic Effects : In combination studies, compounds similar to this compound showed synergistic effects when paired with traditional antibiotics like Ciprofloxacin, enhancing overall antimicrobial efficacy .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The presence of the thiophene ring may allow for interaction with key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : The fluorinated phenoxy group could facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Fluorinated Phenoxy | Imparts unique electronic properties |
| Thiophene Moiety | Potential interactions with biological targets |
| Acetamide | Functional group enhancing biological activity |
Antimicrobial Activity
Research indicates that compounds with fluorinated phenolic structures exhibit significant antimicrobial properties. A study demonstrated that fluorinated phenolic compounds effectively inhibited bacterial growth in vitro, suggesting that 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide may possess similar antimicrobial effects due to its structural characteristics .
Anticancer Potential
Thiophene derivatives are known for their anticancer properties. Investigations have shown that certain thiophene-containing compounds can induce apoptosis in various cancer cell lines. For instance, studies on structurally related thiophene derivatives have reported inhibition of proliferation and induction of cell death in breast cancer cells, indicating the potential for this compound to exhibit analogous anticancer effects .
Neuropharmacological Effects
Compounds similar in structure have been evaluated for their effects on neurotransmitter receptors, particularly serotonin receptors. Preliminary studies suggest that this compound could modulate mood disorders through interactions with these receptors, highlighting its potential as a therapeutic agent in neuropharmacology .
Antimicrobial Studies
A comprehensive study focused on the antimicrobial properties of fluorinated phenolic compounds found that they effectively inhibited various microbial strains. This suggests that this compound may also show similar efficacy against pathogens due to its structural features .
Anticancer Activity
Research involving thiophene derivatives has shown promising results in cancer treatment. One study reported that specific thiophene compounds inhibited cell growth and induced apoptosis in cancer cells, reinforcing the hypothesis that our compound could have similar anticancer properties .
Neuropharmacological Investigations
Studies on related compounds have indicated their potential effects on serotonin receptor modulation. These findings suggest that this compound could be explored further for its neuropharmacological applications .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics. Key interaction studies include:
Binding Affinity Assessments
Investigations into receptor binding affinities can reveal the compound's potential therapeutic targets.
Metabolic Pathway Analysis
Studies examining how the compound is metabolized can provide insights into its bioavailability and efficacy.
Comparison with Similar Compounds
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (K306)
- Structure : Contains a 4-fluorobenzenesulfonamido group and a thiomorpholine-sulfonyl-substituted thiophene.
- Synthesis : Prepared via reaction of a Boc-protected amine with 4-fluorobenzenesulfonyl chloride, followed by deprotection and purification .
- Relevance : Shares the fluorophenyl-acetamide core with the target compound but incorporates sulfonamide and thiomorpholine groups, which may enhance solubility and target affinity.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Features a bromophenyl group and a simpler thiophene-acetamide backbone.
- Synthesis : Derived from 2-thienylacetic acid and 4-bromoaniline using standard amide coupling reagents .
- The absence of a fluorophenyl group in this compound may reduce metabolic stability compared to the target molecule .
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide)
- Structure : Contains a fluorophenyl group and a thiadiazole ring instead of thiophene.
- Synthesis : Likely involves nucleophilic substitution and amide bond formation .
- Relevance : Used as a herbicide, illustrating the agrochemical applications of fluorophenyl-acetamide derivatives. The thiadiazole moiety confers distinct electronic properties compared to thiophene .
Physicochemical Properties
- Key Observations :
- K306’s higher melting point (177–180°C) reflects its complex sulfonamide and thiomorpholine substituents, which enhance crystallinity.
- Flufenacet’s lower melting point (75°C) may arise from the flexible isopropyl group and thiadiazole ring.
- The target compound’s hydroxymethyl-thiophene group could increase polarity compared to K306 or Flufenacet.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and condensation reactions. A general procedure involves:
- Reacting a fluorophenoxy precursor (e.g., 4-fluorophenol) with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF under stirring at room temperature .
- Subsequent coupling with a thiophene-derived amine (e.g., 5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methylamine) under reflux conditions in a toluene/water mixture, monitored by TLC using hexane:ethyl acetate (9:1) as the mobile phase .
- Purification via crystallization (ethanol) or column chromatography (silica gel) to isolate the final product.
Q. What spectroscopic techniques are employed to confirm the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the fluorophenoxy aromatic protons (δ 6.8–7.2 ppm), acetamide carbonyl (δ ~170 ppm), and thiophene ring protons (δ 6.5–7.5 ppm) .
- FT-IR : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass of the compound (e.g., [M+H]+ calculated for C₁₈H₁₅FNO₃S₂: 376.05) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when competing side reactions occur?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions like hydrolysis .
- Temperature Control : Employ reflux conditions (e.g., 80–100°C) to accelerate desired pathways while minimizing byproduct formation .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
- Real-Time Monitoring : Use in-situ FT-IR or TLC to track reaction progress and terminate it at optimal conversion .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation of novel derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(4-chlorophenoxy)-N-(tetrahydrothiophenyl)acetamide ) to identify expected chemical shifts.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and reconcile experimental vs. theoretical data .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .
Q. What strategies are recommended for assessing the biological activity of this compound in vitro?
- Methodological Answer :
- Target Identification : Use molecular docking studies to predict interactions with enzymes (e.g., kinases) or receptors linked to diseases .
- Cellular Assays :
- Antioxidant Activity : Measure ROS scavenging in cell lines using DCFH-DA probes .
- Cytotoxicity : Evaluate IC₅₀ values via MTT assays in cancer models (e.g., HepG2, MCF-7) .
- Metabolic Stability : Conduct microsomal stability tests (e.g., liver microsomes) to assess pharmacokinetic profiles .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 1–100 µM) to confirm activity trends .
- Structural Confirmation : Re-characterize batches with conflicting results to rule out degradation or impurities .
Experimental Design Considerations
Q. What steps are critical for designing a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify key moieties (e.g., fluorophenoxy, thiophene) systematically .
- Pharmacophore Mapping : Use software (e.g., Schrödinger’s Phase) to identify critical binding features .
- Data Triangulation : Correlate in vitro activity (e.g., enzyme inhibition) with computational (docking) and biophysical (SPR) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
